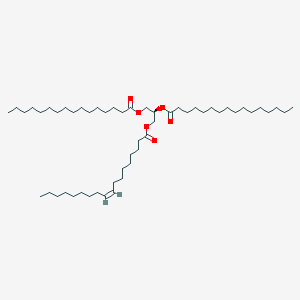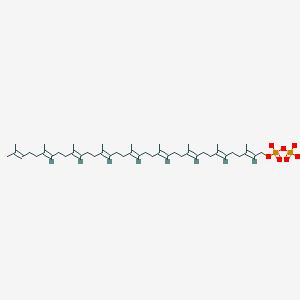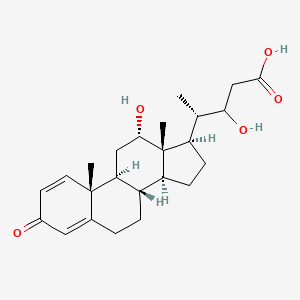
Bendigole C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendigole C is a natural product found in Gordonia australis with data available.
Applications De Recherche Scientifique
1. Bendigole C as a Steroid Compound
Bendigoles A~C, including this compound, are unique steroids isolated from the actinomycete genus Gordonia, specifically from Gordonia australis Acta 2299. These compounds have been characterized through high-performance liquid chromatography (HPLC) and various spectral analyses. This compound, in particular, demonstrates binding affinity to human progesterone and androgen receptors, though it is inactive at mineralocorticoid and estrogen receptors. Notably, Bendigoles A and C have shown moderate to weak androgenic activities in vitro transactivation studies (Schneider et al., 2008).
2. Bioactivity of Bendigoles
Further research into Bendigoles, specifically Bendigoles D-F, has expanded our understanding of their bioactive properties. Isolated from the marine sponge-derived bacterium Actinomadura sp. SBMs009, these compounds, including this compound, have been found to possess significant bioactivity. This was determined using high-content screens for NF-κB and glucocorticoid receptor activity, along with cytotoxicity assays. Bendigole D, for instance, displayed notable cytotoxicity against the L929 cell line and was the most active inhibitor of glucocorticoid receptor translocation (Simmons et al., 2011).
3. Biotransformation of Bendigoles
The biotransformation of various bile acids into Bendigoles, including this compound, has been an area of interest. This process was studied using bacteria isolated from a slaughterhouse in Cayambe, Ecuador. Different strains of bacteria, particularly from the genera Pseudomonas and Rhodococcus, were found to effectively transform cholic acid, deoxycholic acid, and hyodeoxycholic acid into Bendigoles and other metabolites. For instance, Bendigole F was obtained from cholic acid using Pseudomonas fragi ECS22 (Costa et al., 2016).
Propriétés
Formule moléculaire |
C24H34O5 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(4S)-3-hydroxy-4-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O5/c1-13(20(26)12-22(28)29)17-6-7-18-16-5-4-14-10-15(25)8-9-23(14,2)19(16)11-21(27)24(17,18)3/h8-10,13,16-21,26-27H,4-7,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18-,19-,20?,21-,23-,24+/m0/s1 |
Clé InChI |
RMTYVTYZDACRDT-NQXBHSDSSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(CC(=O)O)O |
SMILES canonique |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(CC(=O)O)O |
Synonymes |
bendigole C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



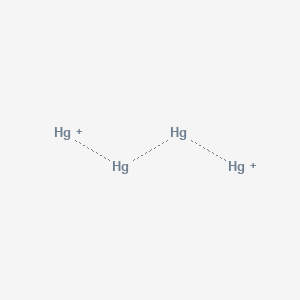

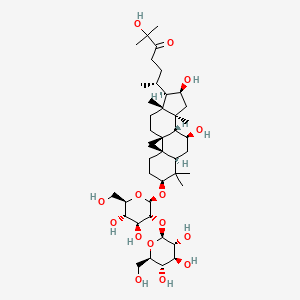
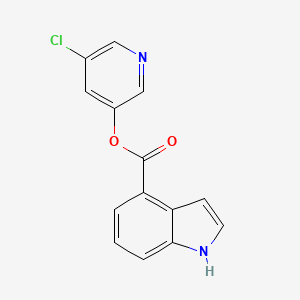
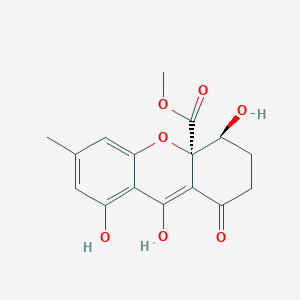
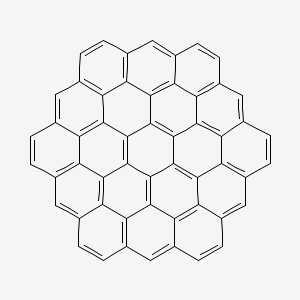
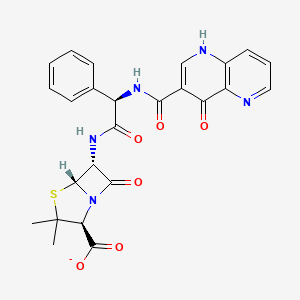
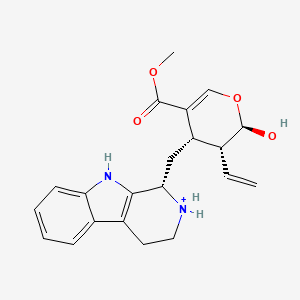

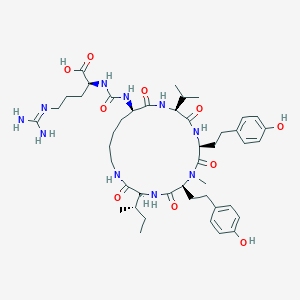
![N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine](/img/structure/B1264093.png)
